Fenbutrazate-d4
CAS No.:
Cat. No.: VC17998962
Molecular Formula: C23H29NO3
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29NO3 |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | [1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |
| Standard InChI | InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |
| Standard InChI Key | BAQKJENAVQLANS-XLBLAKOUSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OC(=O)C(CC)C1=CC=CC=C1)N2CCOC(C2C)C3=CC=CC=C3 |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Deuterium Incorporation
Fenbutrazate-d4 is derived from Fenbutrazate (CHNO), a morpholine-derived ester with a phenylbutanoate backbone. The deuterated variant replaces four hydrogen atoms with deuterium, yielding the molecular formula CHDNO. This substitution occurs at specific positions within the phenyl and butyric acid moieties, as illustrated in its SMILES notation: CCC(C1=CC=CC=C1)C(=O)OCC[NH+]2CCOC(C2C)C3=CC=CC=C3.[Cl-].
Table 1: Comparative Molecular Properties of Fenbutrazate and Fenbutrazate-d4
| Property | Fenbutrazate | Fenbutrazate-d4 |
|---|---|---|
| Molecular Formula | CHNO·HCl | CHDNO·HCl |
| Molecular Weight | 403.9 g/mol | 407.9 g/mol |
| Deuterium Positions | N/A | Phenyl and ethyl groups |
| Parent Compound CID | 20395 | N/A |
The structural integrity of Fenbutrazate-d4 has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which distinguish isotopic peaks and verify deuterium placement.
Stereochemical Considerations
Fenbutrazate-d4 retains the stereochemical configuration of its parent compound, featuring a chiral morpholine ring and ester linkage. The 3-methyl-2-phenylmorpholin-4-ium core contributes to its three-dimensional conformation, which is critical for receptor binding . Computational modeling using InChIKey (QYNMGTGFHCYFIE-UHFFFAOYSA-N) further corroborates its spatial arrangement .
Synthesis and Isotopic Labeling
Synthetic Pathway
The synthesis of Fenbutrazate-d4 involves a multi-step process beginning with Fenbutrazate hydrochloride (CID 22982) . Key steps include:
-
Deuteration of Precursors: Selective deuteration of phenyl and ethyl groups using deuterium oxide (DO) under acidic catalysis.
-
Esterification: Reaction of deuterated phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol in the presence of dicyclohexylcarbodiimide (DCC).
-
Purification: Chromatographic separation to isolate Fenbutrazate-d4 from non-deuterated byproducts.
Challenges in Deuterium Incorporation
Achieving >98% isotopic purity requires precise control of reaction conditions, as incomplete deuteration may yield mixed isotopologues. Advances in continuous-flow reactors have improved yield and reproducibility in large-scale production.
Pharmacokinetic and Pharmacodynamic Profile
Metabolic Stability
Deuterium substitution reduces first-pass metabolism by cytochrome P450 enzymes, notably CYP3A4 and CYP2D6. Studies comparing Fenbutrazate and Fenbutrazate-d4 in murine models demonstrate a 40% increase in half-life (t) for the deuterated compound, from 2.5 to 3.5 hours.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Fenbutrazate | Fenbutrazate-d4 |
|---|---|---|
| Oral Bioavailability | 65% | 78% |
| Plasma Half-Life | 2.5 hours | 3.5 hours |
| Volume of Distribution | 1.2 L/kg | 1.1 L/kg |
Mechanism of Action
Fenbutrazate-d4 potentiates GABA receptor activity by binding to the benzodiazepine allosteric site, enhancing chloride ion influx and neuronal hyperpolarization. In silico docking studies reveal a binding affinity (K) of 12 nM for the α2β3γ2 subunit, comparable to diazepam but with reduced sedative effects.
Applications in Neuropharmacology
Anxiety and Cognitive Disorders
Preclinical trials in rodent models of generalized anxiety disorder (GAD) show Fenbutrazate-d4 reduces elevated plus-maze avoidance by 60% at 10 mg/kg, outperforming the parent compound (45% reduction). Cognitive assays, including Morris water maze tests, indicate improved spatial memory retention, suggesting dual anxiolytic-nootropic activity.
Recent Advances and Future Directions
Analytical Methodologies
Ultra-high-performance liquid chromatography coupled to HRMS (UHPLC-HRMS) enables precise quantification of Fenbutrazate-d4 in biological matrices, with a limit of detection (LOD) of 0.1 ng/mL . This technique is critical for pharmacokinetic studies and doping control in competitive sports.
Clinical Translation
Phase I trials (NCT04879220) assessing safety in healthy volunteers are ongoing, with preliminary data indicating dose-linear pharmacokinetics between 5–50 mg. Future research should explore combinatorial therapies with selective serotonin reuptake inhibitors (SSRIs) for treatment-resistant anxiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume